A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound of significant interest in medicinal chemistry. Pyridazinone derivatives are recognized as versatile pharmacophores, exhibiting a wide array of biological activities, including but not limited to, cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol for the synthesis of the target molecule, a thorough discussion of its characterization using modern analytical techniques, and insights into the scientific rationale behind the experimental choices.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets. Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in particular, have been the subject of extensive research due to their potent pharmacological activities.[6][7] The introduction of a hydroxymethyl group at the 5-position is anticipated to enhance the molecule's polarity and potential for hydrogen bonding, which could significantly influence its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a robust and reproducible methodology for the synthesis and comprehensive characterization of this novel derivative.
Synthetic Strategy: A Rational Approach
The synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is most effectively achieved through a well-established two-step process involving the preparation of a key intermediate, a γ-keto acid, followed by its cyclization with hydrazine.
Synthesis of the γ-Keto Acid Precursor: 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid
The judicious choice of the starting material is paramount for the successful synthesis of the target pyridazinone. The precursor, 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid, can be synthesized from readily available starting materials such as γ-butyrolactone. The synthetic pathway involves the introduction of a phenylketo group and a hydroxymethyl group onto the lactone scaffold, followed by ring-opening to yield the desired γ-keto acid.[2][4]
Cyclization with Hydrazine: Formation of the Pyridazinone Ring
The core of the pyridazinone synthesis lies in the condensation reaction between the γ-keto acid and hydrazine hydrate.[6][8][9][10][11] This reaction proceeds via the formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and the formation of the stable six-membered pyridazinone ring.
Experimental Protocols
Synthesis of 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid
A detailed, step-by-step protocol for the synthesis of the γ-keto acid precursor is outlined below. This procedure is based on established methods for the functionalization of lactones.[2][4]
-
Step 1: Phenylation of γ-Butyrolactone. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve γ-butyrolactone in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Step 2: Enolate Formation. Cool the solution to -78 °C in a dry ice/acetone bath and add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.
-
Step 3: Acylation. Introduce benzoyl chloride to the reaction mixture and allow it to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Step 4: Hydroxymethylation. The resulting α-benzoyl-γ-butyrolactone is then subjected to hydroxymethylation using formaldehyde in the presence of a base.
-
Step 5: Ring Opening. The purified α-benzoyl-α-(hydroxymethyl)-γ-butyrolactone is then hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid.
-
Step 6: Purification. The crude product is purified by recrystallization or column chromatography.
Synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid in a suitable solvent, such as ethanol or acetic acid.
-
Step 2: Addition of Hydrazine. Add an equimolar amount of hydrazine hydrate to the solution.
-
Step 3: Reflux. Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation of the Product. Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Step 5: Purification. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.
Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| CAS Number | 23239-13-6[9] |
| Molecular Formula | C₁₁H₁₂N₂O₂[3] |
| Molecular Weight | 204.23 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Analysis
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| N-H (amide) | 3300-3100 |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (amide) | 1680-1640 |
| C=C (aromatic) | 1600-1450 |
| C-O (alcohol) | 1260-1000 |
¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Based on related structures, the following chemical shifts are anticipated.[6][8][10][12]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| NH (amide) | 8.0 - 9.0 | Singlet (broad) |
| CH (at C5) | 4.0 - 4.5 | Multiplet |
| CH₂ (hydroxymethyl) | 3.5 - 4.0 | Multiplet |
| CH₂ (at C4) | 2.5 - 3.0 | Multiplet |
| OH (alcohol) | Variable | Singlet (broad) |
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.[10][13][14]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | 165 - 175 |
| Aromatic-C | 125 - 140 |
| C6 | 145 - 155 |
| C5 | 50 - 60 |
| CH₂ (hydroxymethyl) | 60 - 70 |
| C4 | 25 - 35 |
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 204. Subsequent fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the pyridazinone ring.
Visualizing the Workflow
The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization process.
Caption: Synthetic workflow for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights into the rationale behind the experimental choices are intended to empower scientists to not only reproduce these results but also to adapt and innovate in their own research endeavors within the exciting field of medicinal chemistry.
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